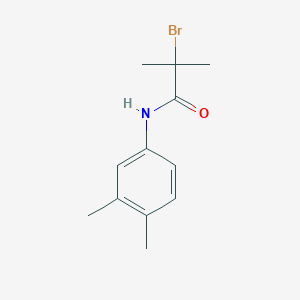
2-bromo-N-(3,4-dimethylphenyl)-2-methylpropanamide
Vue d'ensemble
Description
“2-bromo-N-(3,4-dimethylphenyl)-2-methylpropanamide” is a chemical compound with the CAS Number: 303991-53-9 . It has a molecular weight of 304.19 .
Molecular Structure Analysis
The InChI code for this compound is1S/C15H14BrNO/c1-10-7-8-12(9-11(10)2)17-15(18)13-5-3-4-6-14(13)16/h3-9H,1-2H3,(H,17,18) . This code provides a specific textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
The compound has a molecular weight of 304.19 . More detailed physical and chemical properties were not found in the sources I accessed.Applications De Recherche Scientifique
Rotational Isomers in Asymmetric Cyclizations
Research by Mandel et al. (2013) focused on the rotational preferences of N-(2-bromo-4,6-dimethylphenyl)-N-methyl 2-phenylpropanamide, which serves as a model for precursors in Hartwig asymmetric oxindole cyclizations. Their findings revealed how these rotations impact the cyclization processes, crucial for developing asymmetric synthesis methods.
Synthesis of Phenothiazines
The synthesis of 3-bromo/1,2-dimethylphenothiazines using a process involving Smiles rearrangement was detailed by Sharma et al. (2002). This synthesis route is significant for the development of new phenothiazines with potential pharmacological activities.
Synthesis and Solvolytic Behavior of Oxazolidinones
Scrimin et al. (1988) explored the reaction of 2-bromo-2-methylpropanamides with various lactams, leading to the formation of spiro-oxazolidinones. These compounds are of interest for their potential applications in organic synthesis and medicinal chemistry.
Novel Synthesis of 4-Aminoacetophenone
Chun (2013) reported on the synthesis of 4-aminoacetophenone from 4-hydroxyacetophenone and 2-bromo-2-methylpropanamide. This method provides an alternative route for synthesizing this compound, which has applications in various chemical industries.
Electrochemical Reduction in Cyclocoupling Reactions
The study by Maran et al. (1987) investigated the electrochemical reduction of α-bromoisobutyramides, forming carbanions that are key intermediates in cyclocoupling reactions. Understanding these reactions is vital for developing new synthetic pathways in organic chemistry.
Synthesis of Thiazole Derivatives
Bashandy et al. (2008) reported on the conversion of 2-bromo-1-(3,4-dimethylphenyl)ethanone to thiazole derivatives. These derivatives have potential applications in developing new fungicidal compounds.
Intramolecular Photocyclization in Anilides
Nishio et al. (2005) explored the photochemical reactions of N-(2-acylphenyl)-2-bromo-2-methylpropanamides, leading to various cyclization products. This research contributes to the understanding of photocyclization mechanisms in organic chemistry.
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-bromo-N-(3,4-dimethylphenyl)-2-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c1-8-5-6-10(7-9(8)2)14-11(15)12(3,4)13/h5-7H,1-4H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJHQUVZOOCNIDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(C)(C)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001230260 | |
| Record name | 2-Bromo-N-(3,4-dimethylphenyl)-2-methylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001230260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(3,4-dimethylphenyl)-2-methylpropanamide | |
CAS RN |
2322-50-1 | |
| Record name | 2-Bromo-N-(3,4-dimethylphenyl)-2-methylpropanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2322-50-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-N-(3,4-dimethylphenyl)-2-methylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001230260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



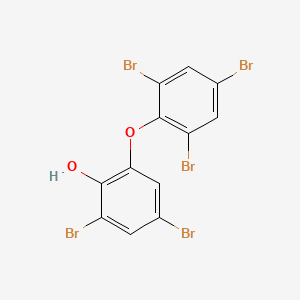


![4,7-Dichloropyrido[3,2-d]pyrimidine](/img/structure/B1443734.png)

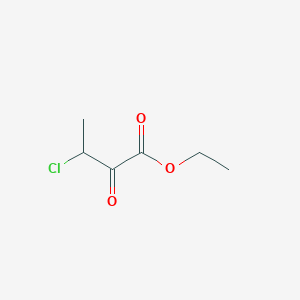

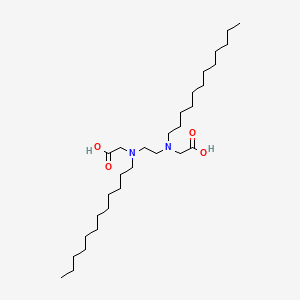


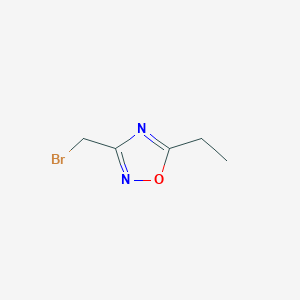

![1,1'-[1,4-Phenylenebis-(methylene)]-bis-(1,4,7,10-tetraazacyclododecane) octahydrochloride](/img/structure/B1443748.png)
